molecular formula C17H17Br2NO4 B021035 N-(3-Bromo-4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide CAS No. 162334-97-6

N-(3-Bromo-4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide

Cat. No. B021035
M. Wt: 459.1 g/mol
InChI Key: CKEYUZMSEQUVIP-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide is a complex organic compound. Its synthesis and characterization require advanced techniques in organic chemistry and analytical methods.

Synthesis Analysis

The synthesis of similar complex organic molecules often involves multi-step reactions, including bromination, methylation, and formylation. For example, in the preparation of N-2-(4-Methoxyphenyl)-1-methylethylbenzylamine, a related compound, key steps include N-benzylation, Leuckart reaction, and acidic hydrolysis (Wang Yong-mei, 2007). These methods might be applicable to the synthesis of the compound .

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are common techniques for analyzing the molecular structure of complex organic compounds. For instance, the crystal structure of related compounds has been characterized in various studies, such as the determination of Schiff bases (Mei-An Zhu & X. Qiu, 2011).

Chemical Reactions and Properties

Compounds like N-(3-Bromo-4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide often exhibit specific chemical reactions due to their functional groups. For example, the presence of bromo and formamide groups might facilitate reactions such as nucleophilic substitutions or condensation reactions.

Physical Properties Analysis

The physical properties of such compounds can be analyzed through techniques like thermal analysis and differential scanning calorimetry, as seen in the characterization of similar compounds (T. Yanagi et al., 2000).

Scientific Research Applications

Heterocyclic Compound Synthesis

N-(3-Bromo-4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide has been utilized in the synthesis of heterocyclic compounds. For instance, the photolytic intramolecular cyclization of similar bromo-hydroxy-methoxyphenethyl compounds yielded heterocyclic structures like 2-methoxy-3-oxocrinine and 8-demethyl-3-oxomaritidine, which are of interest in synthetic organic chemistry (Kametani, Kohno, Shibuya, & Fukumoto, 1971).

Photodynamic Therapy

Derivatives similar to N-(3-Bromo-4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide have been explored for their potential in photodynamic therapy, a treatment modality for cancer. Specifically, new zinc phthalocyanine derivatives with substituted benzenesulfonamide groups have exhibited promising fluorescence properties, high singlet oxygen quantum yields, and suitable photodegradation quantum yields. These properties are critical for Type II photosensitizers used in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Bromophenol Derivative Studies

The compound is structurally related to bromophenol derivatives, which have been isolated from the red alga Rhodomela confervoides. These derivatives have been studied for their potential biological activities, although some were found inactive against certain human cancer cell lines and microorganisms. The structure elucidation of these bromophenol derivatives contributes to the understanding of naturally occurring compounds and their potential applications (Zhao et al., 2004).

properties

IUPAC Name

N-[(2-bromo-5-hydroxy-4-methoxyphenyl)methyl]-N-[2-(3-bromo-4-hydroxyphenyl)ethyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Br2NO4/c1-24-17-8-13(18)12(7-16(17)23)9-20(10-21)5-4-11-2-3-15(22)14(19)6-11/h2-3,6-8,10,22-23H,4-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEYUZMSEQUVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)CN(CCC2=CC(=C(C=C2)O)Br)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Br2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439847
Record name N-[(2-Bromo-5-hydroxy-4-methoxyphenyl)methyl]-N-[2-(3-bromo-4-hydroxyphenyl)ethyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromo-4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide

CAS RN

162334-97-6
Record name N-[(2-Bromo-5-hydroxy-4-methoxyphenyl)methyl]-N-[2-(3-bromo-4-hydroxyphenyl)ethyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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